Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
Overview
Description
Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is a complex organic compound characterized by its nitro group, trifluoromethyl group, and benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring, followed by nitration and trifluoromethylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound's biological activity can be explored for potential therapeutic uses.
Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes.
Comparison with Similar Compounds
Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate can be compared to other similar compounds, such as:
Ethyl 5-nitrobenzo[d]thiazole-2-carboxylate: Lacks the trifluoromethyl group.
Ethyl 7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate: Lacks the nitro group.
Ethyl 5-nitro-7-(chloromethyl)benzo[d]thiazole-2-carboxylate: Contains a chloromethyl group instead of trifluoromethyl.
These comparisons highlight the unique properties conferred by the trifluoromethyl group and the nitro group, which can significantly impact the compound's reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-7-4-5(16(18)19)3-6(8(7)21-9)11(12,13)14/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKQOUXISAXWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=CC(=C2S1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148459 | |
Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40160-45-0 | |
Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40160-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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